[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol is a chiral compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and reduction steps. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, benzyl derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but lack the benzenesulfonyl group.
Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group attached to different core structures.
Uniqueness
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol is unique due to its combination of a chiral pyrrolidine ring and a benzenesulfonyl group, which imparts specific chemical and biological properties. This combination allows for selective interactions with biological targets and versatile reactivity in synthetic applications.
Properties
IUPAC Name |
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGQWKLTZSRAY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122030-80-2 |
Source
|
Record name | [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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